molecular formula C12H16BrN3O2S B3482612 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide

2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide

Cat. No.: B3482612
M. Wt: 346.25 g/mol
InChI Key: BWKYYHXPTARWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide, commonly known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in pain sensation, inflammation, and thermoregulation. The aim of

Mechanism of Action

BCTC acts as a competitive antagonist of 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide, binding to the channel and preventing the activation of the channel by various stimuli such as heat, capsaicin, and acid. By blocking the activation of this compound, BCTC reduces the sensation of pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to have a number of biochemical and physiological effects, particularly in the context of pain management. BCTC has been shown to reduce the sensitivity of this compound to various stimuli, including heat, capsaicin, and acid. This results in a reduction in pain sensation and inflammation. BCTC has also been shown to have a role in thermoregulation, with studies showing that BCTC can reduce body temperature in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCTC is its potency and selectivity as a 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide antagonist. This makes it a valuable tool for investigating the role of this compound in pain sensation, inflammation, and other physiological processes. However, one limitation of BCTC is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, BCTC has been shown to have off-target effects on other channels, which can complicate the interpretation of results.

Future Directions

There are a number of future directions for research on BCTC. One area of interest is the development of more potent and selective 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide antagonists, which could provide more effective pain management options. Another area of interest is the investigation of the role of this compound in other physiological processes, such as metabolism and cardiovascular function. Additionally, further studies are needed to fully understand the off-target effects of BCTC and to develop strategies to minimize these effects.

Scientific Research Applications

BCTC has been extensively studied for its potential use in scientific research, particularly in the field of pain management. 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide is a key target in pain sensation, and BCTC has been shown to be a potent and selective antagonist of this channel. BCTC has been used in a variety of studies to investigate the role of this compound in pain sensation and inflammation, as well as in other physiological processes such as thermoregulation.

Properties

IUPAC Name

1-[(5-bromothiophene-2-carbonyl)amino]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2S/c13-10-7-6-9(19-10)11(17)15-16-12(18)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKYYHXPTARWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide
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2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide
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2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide
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2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide
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2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide
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2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide

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